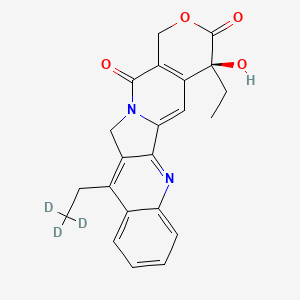

7-Ethyl-d3-camptothecin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Ethyl-d3-camptothecin is a derivative of camptothecin, a naturally occurring alkaloid known for its potent anticancer properties. Camptothecin was first isolated from the Chinese tree Camptotheca acuminata in 1966. The compound is primarily recognized for its ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication. This inhibition leads to DNA damage and subsequent cell death, making camptothecin and its derivatives valuable in cancer treatment .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-d3-camptothecin involves several steps, starting from camptothecin. One common method includes the introduction of an ethyl group at the 7th position of the camptothecin molecule. This can be achieved through a series of chemical reactions, including alkylation and deuteration. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches. These methods include the use of plant tissue cultures, endophytic fungi, and genetic manipulation to enhance the yield of camptothecin, which is then chemically modified to produce this compound. These biotechnological methods are advantageous as they provide a sustainable and scalable means of production .

化学反应分析

Types of Reactions: 7-Ethyl-d3-camptothecin undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, resulting in reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and metal catalysts such as palladium.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include alkyl halides and aryl halides, often in the presence of a base.

Major Products Formed:

科学研究应用

7-Ethyl-d3-camptothecin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the reactivity and synthesis of camptothecin derivatives.

Biology: Employed in studies investigating the mechanisms of DNA topoisomerase I inhibition and the resulting cellular effects.

Medicine: Utilized in the development of new anticancer drugs and therapies, particularly for cancers resistant to other treatments.

Industry: Applied in the production of pharmaceutical compounds and as a reference standard in analytical chemistry

作用机制

The primary mechanism of action of 7-Ethyl-d3-camptothecin involves the inhibition of DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication. By stabilizing the complex between DNA and topoisomerase I, this compound prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks and ultimately inducing apoptosis (programmed cell death) in cancer cells .

相似化合物的比较

Camptothecin: The parent compound from which 7-Ethyl-d3-camptothecin is derived.

Topotecan: A semi-synthetic derivative of camptothecin used in the treatment of ovarian and small cell lung cancer.

Irinotecan: Another semi-synthetic derivative used primarily for colorectal cancer treatment.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to altered metabolic pathways and improved stability, making it a valuable tool in drug development and research .

生物活性

7-Ethyl-d3-camptothecin is a derivative of camptothecin, a well-known alkaloid that exhibits significant anticancer properties. This compound specifically targets topoisomerase I (Top1), an essential enzyme involved in DNA replication and transcription. The biological activity of this compound has been the subject of extensive research due to its potential therapeutic applications in oncology.

The primary mechanism by which this compound exerts its anticancer effects is through the inhibition of Top1. This inhibition leads to the stabilization of the Top1-DNA cleavable complex, preventing the re-ligation of DNA strands after they have been cleaved. As a result, DNA replication is arrested, leading to cell death, particularly in rapidly dividing cancer cells .

Key Points:

- Topoisomerase I Inhibition : Stabilizes cleavable complexes, leading to DNA damage.

- Cell Cycle Sensitivity : Most effective during the S-phase of the cell cycle, where DNA replication occurs.

- Oxidative Stress : Induces oxidative stress and lipid peroxidation in tumor cells, contributing to its cytotoxic effects .

Biological Activity and Efficacy

Research has demonstrated that this compound possesses significant antitumor activity across various cancer models. Its efficacy has been evaluated in both in vitro and in vivo studies.

In Vitro Studies

In vitro assays have shown that this compound effectively inhibits the proliferation of several cancer cell lines, including lung adenocarcinoma (A549) and colon cancer cells. The compound was found to induce apoptosis and cell cycle arrest, particularly affecting cells in the S-phase .

In Vivo Studies

Animal models treated with this compound have exhibited reduced tumor growth and increased survival rates compared to control groups. Notably, studies have indicated that this compound is effective against colorectal and head-and-neck cancers .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other camptothecin derivatives:

| Compound | Mechanism of Action | Efficacy (IC50) | Notable Effects |

|---|---|---|---|

| This compound | Top1 inhibition | ~0.1 µM | Induces apoptosis; S-phase specific |

| Camptothecin | Top1 inhibition | ~0.5 µM | High toxicity; severe side effects |

| SN-38 (active metabolite) | Top1 inhibition | ~0.05 µM | More potent; used in clinical settings |

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Colorectal Cancer Model : In a study involving mice with colorectal tumors, administration of this compound resulted in a significant reduction in tumor size and weight compared to untreated controls .

- Head-and-Neck Cancer : Another study demonstrated that this compound could enhance the effectiveness of concurrent chemoradiotherapy in head-and-neck cancer models, suggesting a potential role as an adjuvant therapy .

Safety Profile and Toxicity

While this compound shows promising anticancer activity, it is essential to consider its safety profile. Compared to traditional camptothecin, this derivative exhibits improved solubility and reduced toxicity, making it a more favorable candidate for clinical use . However, further studies are needed to fully understand its pharmacokinetics and long-term effects.

属性

IUPAC Name |

(19S)-19-ethyl-19-hydroxy-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQKIWCVEPUPIL-MVTYLIICSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC=CC=C51 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=CC=CC=C51 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。